![molecular formula C14H11ClN2O2S B1455198 5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1417422-02-6](/img/structure/B1455198.png)
5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
説明
“5-Chloro-1H-pyrrolo[2,3-b]pyridine” is a nitrogen-containing heterocyclic compound . It has the molecular formula C7H5ClN2 . This compound is part of a class of molecules known as pyrrolopyrazines, which are known for their diverse biological activities .
Synthesis Analysis
The synthesis of “5-Chloro-1H-pyrrolo[2,3-b]pyridine” and its derivatives involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . One specific method involves the synthesis of this compound from 3-Pyridinamine, 6-chloro-2-[(1E)-2-ethoxyethenyl]- .
Molecular Structure Analysis
The molecular structure of “5-Chloro-1H-pyrrolo[2,3-b]pyridine” consists of a pyrrole ring fused with a pyridine ring . The SMILES string representation of this compound is Clc1ccc2[nH]ccc2n1 .
Chemical Reactions Analysis
“5-Chloro-1H-pyrrolo[2,3-b]pyridine” and its derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . These compounds have been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis .
Physical And Chemical Properties Analysis
“5-Chloro-1H-pyrrolo[2,3-b]pyridine” is a solid compound . It has a molecular weight of 152.58 . The InChI key for this compound is RFPQVCYUKAYKEG-UHFFFAOYSA-N .
科学的研究の応用
- Specific Scientific Field : Immunology .
- Summary of the Application : “5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine” derivatives have been studied as potential immunomodulators targeting Janus Kinase 3 (JAK3), which could be useful in treating immune diseases such as organ transplantation .
- Methods of Application or Experimental Procedures : The chemical modification of compound 6 involved the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring. This led to a significant increase in JAK3 inhibitory activity .
- Summary of Results or Outcomes : Compound 14c was identified as a potent, moderately selective JAK3 inhibitor. The immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was demonstrated .
Safety And Hazards
特性
IUPAC Name |
5-chloro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-10-2-4-13(5-3-10)20(18,19)17-7-6-11-8-12(15)9-16-14(11)17/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGQPBKTGZVZQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744186 | |
| Record name | 5-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1417422-02-6 | |
| Record name | 5-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



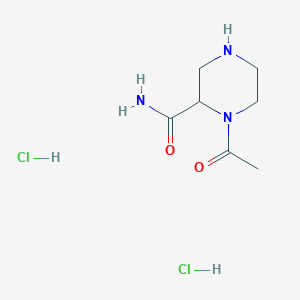

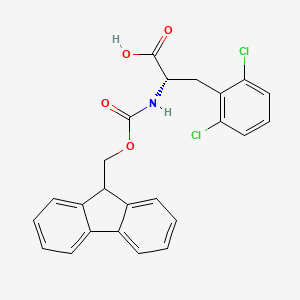
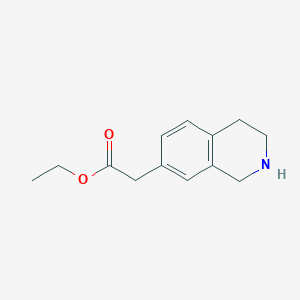
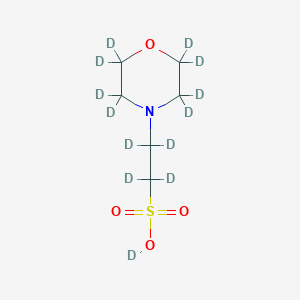
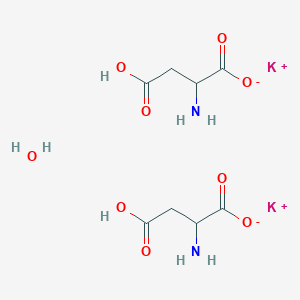
![N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamidedihydrochloride](/img/structure/B1455124.png)

![4',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1455129.png)
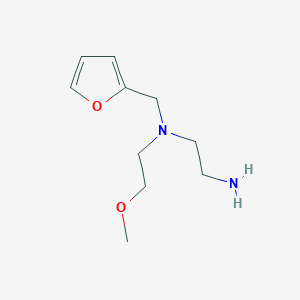
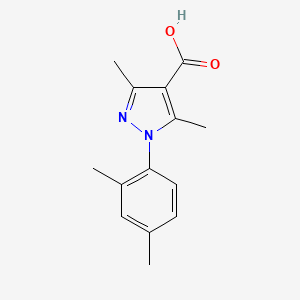
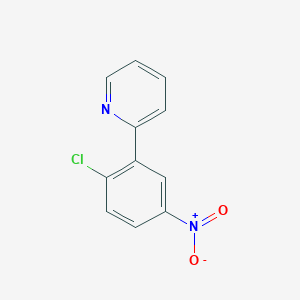
![5-Methoxy-2-[(4-methylpiperazin-1-yl)methyl]pyridin-4-ol](/img/structure/B1455135.png)
![5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B1455136.png)